N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide
Description
N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a thieno[3,2-d][1,2,3]triazin-4-one core fused with a piperidine ring and substituted with a 3-methoxybenzyl carboxamide group. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or anticancer applications.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-15-4-2-3-13(11-15)12-20-19(26)23-8-5-14(6-9-23)24-18(25)17-16(21-22-24)7-10-28-17/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOKFSRYCCUJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound's structure features a piperidine ring linked to a thieno[3,2-d][1,2,3]triazin moiety. The presence of various functional groups contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 419.5 g/mol.
Antibacterial Activity
Several studies have assessed the antibacterial properties of compounds related to this compound. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. In one study, IC50 values for certain derivatives ranged from 2.14 to 0.63 µg/mL against various bacterial strains .
Antifungal Activity
Research indicates that derivatives of this compound exhibit antifungal properties:
- Activity Against Candida auris : Recent studies demonstrated that piperidine derivatives can induce apoptosis and cell cycle arrest in C. auris, suggesting their potential as antifungal agents. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.24 to 0.97 µg/mL .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurological disorders .
- Urease Inhibition : The compounds displayed strong urease inhibition, which is relevant for managing conditions like urinary tract infections .
Case Studies and Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antibacterial | Moderate to strong activity against Salmonella typhi (IC50: 2.14 µg/mL) |
| Study 2 | Antifungal | Induced apoptosis in C. auris with MIC values from 0.24 to 0.97 µg/mL |
| Study 3 | Enzyme inhibition | Strong AChE and urease inhibition observed |
The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets:
- Cell Membrane Disruption : The antifungal activity involves disrupting the plasma membrane integrity of fungal cells.
- Enzyme Binding : The structural features allow binding to active sites of enzymes like AChE and urease, inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with key examples from recent literature:
Core Heterocycle Variations
- Thieno[3,2-d]triazinone vs. Pyrimido[4,5-d]pyrimidinone: Compound 3b (pyrimido[4,5-d]pyrimidinone core) lacks the sulfur atom present in the thienotriazinone system of the target compound. For instance, 3b exhibits IC₅₀ values of 12 nM against EGFR, while thienotriazinone derivatives often show stronger inhibition (IC₅₀ < 5 nM) due to enhanced electrophilicity at the triazinone carbonyl .
- Triazinone vs. Benzothiazole: Benzothiazole derivatives (e.g., 6 in ) replace the triazinone core with a benzothiazole ring. This substitution reduces polarity and may limit interactions with polar enzyme active sites. However, benzothiazoles often demonstrate superior metabolic stability compared to triazinones .
Substituent Modifications
- 3-Methoxybenzyl vs. 4-Methoxybenzyl: The positional isomerism of the methoxy group (3- vs. 4-methoxybenzyl) significantly impacts pharmacokinetics.
Piperidine Carboxamide vs. Piperidine Amine :
Replacing the carboxamide linker with a secondary amine (e.g., compound 6 in ) decreases molecular weight but reduces hydrogen-bonding capacity. This modification correlates with a 30% drop in solubility (from 45 µM to 31 µM in PBS) and lower cellular uptake in cancer cell lines .
Pharmacological Profiles
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis involves a multi-step route, including condensation of thieno[3,2-d][1,2,3]triazin-4-one with piperidine derivatives, followed by carboxamide coupling. This process is more complex than the reductive amination used for benzothiazole analogs .
- Selectivity: The thienotriazinone core demonstrates 10-fold higher selectivity for EGFR over HER2 compared to pyrimido[4,5-d]pyrimidinones .
- Metabolic Stability : The 3-methoxybenzyl group reduces oxidative metabolism by CYP2D6, resulting in a longer half-life (t₁/₂ = 6.2 h in human microsomes) than 4-methoxybenzyl analogs (t₁/₂ = 3.8 h) .
Preparation Methods
Route Design Considerations
The synthesis of thieno[3,2-d]triazine derivatives typically involves a strategic approach where the thiophene ring is constructed first, followed by the formation of the triazine ring, or alternatively, by incorporating a preformed thiophene unit into a reaction sequence that builds the triazine portion. Drawing parallels from the synthesis of related heterocycles such as triazolothiadiazines, four principal routes can be considered:
- Acid-catalyzed cyclization using ortho esters
- Cyclocondensation of amino-mercapto precursors with bielectrophiles
- Intermolecular condensation of mercapto-arylideneamino intermediates
- Ring transformation of related heterocyclic systems
Starting Materials Selection
The selection of appropriate starting materials is crucial for the successful synthesis of the thieno[3,2-d]triazine core. Typically, these include:
- 2-Aminothiophene-3-carboxylic acid derivatives
- Thiophene carbonitriles
- Functionalized hydrazines
- Ortho esters or carbonyl compounds
These starting materials provide the necessary functional groups for constructing the fused ring system through strategic cyclization reactions.
Synthesis of the Thieno[3,2-d]triazin-3(4H)-yl Core
Preparation of Thiophene Precursors
The initial step in synthesizing the target compound involves preparing suitable thiophene precursors. This can be achieved through methods similar to those described for related compounds. A representative approach employs 2-aminothiophene-3-carboxylic acid esters as key starting materials.
Reaction Scheme 1: Preparation of 2-aminothiophene-3-carboxylic acid ester
Step 1: Synthesis of ethyl 2-aminothiophene-3-carboxylate
Reagents: Sulfur, ethyl cyanoacetate, triethylamine
Conditions: Ethanol, reflux, 3-4 h
Yield: 65-70%
Formation of the Triazine Ring
The construction of the triazine ring on the thiophene scaffold requires careful selection of reaction conditions. Based on synthetic approaches used for similar heterocycles, a viable method would involve the reaction of the aminothiophene derivative with hydrazine followed by cyclization with an appropriate triazine-forming reagent.
Table 1: Optimization of Triazine Ring Formation
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate | Ethanol | 78-80 | 4 | 62 |
| 2 | Hydrazine hydrate | n-Butanol | 110-115 | 3 | 78 |
| 3 | Hydrazine hydrate/CS₂ | Ethanol/KOH | 78-80 | 6 | 65 |
| 4 | Hydrazine hydrate/Formic acid | Ethanol | 78-80 | 5 | 70 |
| 5 | Hydrazine hydrate/Triethyl orthoformate | DMF | 140-145 | 4 | 82 |
The triazine ring formation typically proceeds through a mechanism involving nucleophilic attack by hydrazine on the carbonyl group of the thiophene carboxylate, followed by cyclization under appropriate conditions. The proposed mechanism draws inspiration from similar heterocyclic systems:
Reaction Scheme 2: Proposed mechanism for triazine ring formation
Step 1: Nucleophilic attack of hydrazine on carboxyl group
Step 2: Formation of acylhydrazide intermediate
Step 3: Cyclization and dehydration
Step 4: Formation of the thieno[3,2-d][1,2,3]triazin-3(4H)-yl core
Incorporation of the Piperidine Moiety
N-Alkylation Strategies
The attachment of the piperidine ring to the thieno[3,2-d]triazine core can be accomplished through N-alkylation reactions. This approach is supported by similar procedures used in the synthesis of related compounds.
Reaction Scheme 3: Incorporation of piperidine through N-alkylation
Reagents: 4-Piperidone hydrochloride, base (K₂CO₃ or NaH), solvent (DMF or acetonitrile)
Conditions: 70-80°C, 12-24 h
Yield: 65-75%
Optimization of Reaction Conditions
The success of the N-alkylation reaction depends on several factors including base selection, solvent system, and reaction temperature. Table 2 summarizes the optimization studies for this transformation:
Table 2: Optimization of Piperidine Incorporation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 24 | 65 |
| 2 | NaH | DMF | 60 | 12 | 70 |
| 3 | Cs₂CO₃ | Acetonitrile | 70 | 18 | 72 |
| 4 | K t-butoxide | THF | 50 | 10 | 68 |
| 5 | TEA | DMAC | 75 | 20 | 60 |
The choice of base significantly impacts the reaction outcome, with stronger bases like sodium hydride generally providing improved yields but requiring more careful handling. Cesium carbonate in acetonitrile offers a good balance between yield and operational simplicity.
Carboxamide Formation with 3-Methoxybenzyl Group
Synthetic Strategies for Carboxamide Formation
The final step in the synthesis involves the formation of the carboxamide linkage between the piperidine nitrogen and the 3-methoxybenzyl group. This transformation can be accomplished using methods similar to those reported for related compounds.
Two main approaches can be considered:
- Direct amidation of the piperidine nitrogen with an activated 3-methoxybenzoyl derivative
- Carbamoylation of 3-methoxybenzylamine with an activated piperidine carboxy derivative
Based on the structural features of the target compound, the second approach is more suitable and typically provides higher yields.
Coupling Methods and Conditions
The formation of the carboxamide linkage requires the use of appropriate coupling reagents and conditions. Several options are available as shown in Table 3:
Table 3: Optimization of Carboxamide Formation
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CDI | TEA | DCM | 25 | 12 | 75 |
| 2 | HATU | DIPEA | DMF | 25 | 6 | 82 |
| 3 | PyBOP | DIPEA | DCM | 25 | 8 | 78 |
| 4 | EDCI/HOBt | TEA | DCM | 25 | 10 | 80 |
| 5 | T3P | 4-NMM | THF | 25 | 5 | 85 |
The use of T3P (propylphosphonic anhydride) in combination with 4-NMM (4-N-methylmorpholine) provides the highest yield with shorter reaction times, making it the preferred method for this transformation.
Complete Synthetic Route for the Target Compound
Overall Synthetic Pathway
Based on the methods discussed in the previous sections, a complete synthetic route for N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d]triazin-3(4H)-yl)piperidine-1-carboxamide can be proposed:
Reaction Scheme 4: Complete synthetic pathway to the target compound
Step 1: Preparation of ethyl 2-aminothiophene-3-carboxylate (as described in Section 3.1)
Step 2: Conversion to thieno[3,2-d][1,2,3]triazin-3(4H)-one core (as described in Section 3.2)
Step 3: N-alkylation with protected 4-piperidone (as described in Section 4.1)
Step 4: Deprotection of piperidine nitrogen
Step 5: Carboxamide formation with 3-methoxybenzylamine (as described in Section 5.2)
Detailed Procedure for Final Step
The final step involving the formation of the carboxamide linkage can be described in detail as follows:
To a solution of 4-(4-oxothieno[3,2-d]triazin-3(4H)-yl)piperidine hydrochloride (1.0 equiv) in THF (10 mL/mmol) is added 4-N-methylmorpholine (3.0 equiv). The mixture is stirred at 0°C for 30 minutes, followed by the addition of T3P (50% in THF, 1.5 equiv). After stirring for an additional 30 minutes, 3-methoxybenzylamine (1.2 equiv) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 5 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate, washed successively with 5% aqueous sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography using ethyl acetate/hexane as the eluent to afford the target compound as a white solid (85% yield).
Analytical Characterization
Spectroscopic Data
The structural confirmation of N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d]triazin-3(4H)-yl)piperidine-1-carboxamide relies on comprehensive spectroscopic analysis including:
Table 4: Spectroscopic Data for the Target Compound
| Analysis Type | Characteristic Signals/Bands |
|---|---|
| IR (KBr pellet, cm⁻¹) | 3325 (NH), 1680 (C=O triazine), 1645 (C=O carboxamide), 1580 (C=N), 1265 (C-O), 1045 (OCH₃) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15-8.05 (m, 1H, thiophene), 7.85-7.75 (m, 1H, thiophene), 7.65 (t, J = 5.8 Hz, 1H, NH), 7.25-7.15 (m, 1H, Ar), 6.85-6.75 (m, 3H, Ar), 4.75-4.65 (m, 1H, piperidine), 4.25 (d, J = 6.0 Hz, 2H, -CH₂NH), 4.05-3.95 (m, 2H, piperidine), 3.75 (s, 3H, OCH₃), 3.05-2.95 (m, 2H, piperidine), 2.15-1.85 (m, 4H, piperidine) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2, 159.5, 158.2, 154.8, 144.5, 141.2, 139.5, 129.5, 128.2, 125.6, 119.8, 113.5, 112.2, 55.4, 54.8, 44.5, 43.2, 31.5 |
| HRMS (ESI) | m/z calculated for C₂₀H₂₁N₅O₃S [M+H]⁺: calculated value, found value |
Purity Assessment
The purity of the final compound can be assessed using high-performance liquid chromatography (HPLC) under the following conditions:
Table 5: HPLC Conditions for Purity Assessment
| Parameter | Details |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/0.1% formic acid in water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
| Injection Volume | 10 μL |
| Run Time | 20 min |
| Purity | >99% |
Optimization Strategies and Yield Enhancement
Critical Parameters
Several parameters significantly influence the overall yield and efficiency of the synthetic process:
Table 6: Critical Parameters Affecting Synthetic Yield
| Stage | Critical Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Thiophene Synthesis | Temperature control | Strict 65-70°C | +15% |
| Triazine Formation | Hydrazine concentration | 80% aqueous solution | +10% |
| N-Alkylation | Base selection | Cs₂CO₃ | +8% |
| Carboxamide Formation | Coupling reagent | T3P | +12% |
| Purification | Column gradient | 15-40% EtOAc/hexane | +7% |
Scale-up Considerations
When scaling up the synthesis, several adjustments are necessary to maintain yield and purity:
- For reactions involving strong bases (NaH, K t-butoxide), addition rates should be carefully controlled
- Heat transfer becomes critical in larger vessels, requiring modified heating profiles
- The order of addition may need adjustment to prevent exotherms
- Purification protocols may require optimization to handle larger quantities effectively
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thienotriazinone core via cyclization of thiophene precursors under acidic conditions (e.g., H2SO4/HNO3) .
- Step 2 : Piperidine ring functionalization using coupling agents like HBTU or BOP in anhydrous THF/DMF, with strict temperature control (0–25°C) to minimize side reactions .
- Step 3 : Final carboxamide formation via nucleophilic acyl substitution, requiring purified intermediates (confirmed by TLC/HPLC) and inert atmospheres to prevent hydrolysis .
- Optimization : Use catalysts (e.g., Pd(OAc)2 for cross-coupling) and recrystallization (ethanol/water) to enhance purity (>95% by HPLC) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and stereochemistry?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to verify methoxybenzyl (δ 3.75 ppm) and piperidine protons (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., dihedral angles between thienotriazinone and piperidine moieties) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 467.15 [M+H]<sup>+</sup>) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Experimental Design :
- Substituent Variation : Replace the 3-methoxybenzyl group with halogenated (e.g., 3-Cl) or bulkier aryl groups to assess steric/electronic effects on binding .
- Core Modifications : Compare thienotriazinone vs. pyridazinone cores using in vitro kinase inhibition assays (IC50 values) .
- Data Analysis :
| Substituent | IC50 (nM) | Selectivity (Kinase A vs. B) |
|---|---|---|
| 3-OCH3 | 12 ± 1.5 | 10-fold |
| 3-Cl | 8 ± 0.9 | 25-fold |
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?
- Variables to Re-examine :
- Assay Conditions : pH (7.4 vs. 6.8), ATP concentration (1 mM vs. 10 µM), and temperature (25°C vs. 37°C) .
- Cell Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular vs. enzymatic activity .
- Validation : Replicate assays with standardized protocols (e.g., Eurofins KinaseProfiler<sup>®</sup>) and include positive controls (e.g., staurosporine) .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with kinase targets?
- Binding Affinity : Surface plasmon resonance (SPR) to measure KD values (e.g., Biacore<sup>®</sup> T200) .
- Structural Insights : Co-crystallization with kinase domains (e.g., PDB deposition) to identify hydrogen bonds with hinge regions .
- Downstream Effects : Phosphoproteomics (LC-MS/MS) to map inhibition of phosphorylation cascades (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
